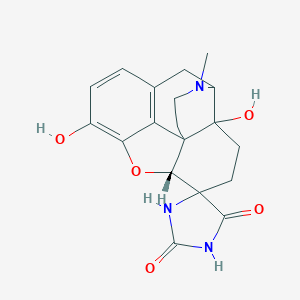
Oxymorphone-6-spirohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxymorphone-6-spirohydantoin is a synthetic compound that has garnered attention due to its potential as a therapeutic agent. This compound is a derivative of oxymorphone, a semi-synthetic opioid analgesic that is used to treat moderate to severe pain. Oxymorphone-6-spirohydantoin has been shown to have a unique mechanism of action that differs from traditional opioids, making it an interesting target for further research.
Mécanisme D'action
Oxymorphone-6-spirohydantoin acts on the mu-opioid receptor, which is the same receptor that traditional opioids act on. However, it has been shown to have a different mechanism of action compared to traditional opioids. Oxymorphone-6-spirohydantoin acts as a biased agonist, which means that it activates a specific signaling pathway within the cell that is different from the pathway activated by traditional opioids. This unique mechanism of action may make it a safer and more effective therapeutic agent compared to traditional opioids.
Biochemical and Physiological Effects:
Oxymorphone-6-spirohydantoin has been shown to have similar biochemical and physiological effects as traditional opioids. It produces analgesia, sedation, and respiratory depression. However, it has been shown to have a lower potential for abuse and dependence compared to traditional opioids. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oxymorphone-6-spirohydantoin in lab experiments is its unique mechanism of action. This compound may be useful in studying the signaling pathways activated by biased agonists. Additionally, oxymorphone-6-spirohydantoin has been shown to have a lower potential for abuse and dependence compared to traditional opioids, which may make it a safer option for lab experiments. However, one limitation of using oxymorphone-6-spirohydantoin in lab experiments is its limited availability. This compound is not widely available, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on oxymorphone-6-spirohydantoin. One area of research is its potential as a therapeutic agent for inflammatory diseases. Its anti-inflammatory properties make it a potential candidate for the treatment of conditions such as rheumatoid arthritis and Crohn's disease. Additionally, further research is needed to fully understand its unique mechanism of action and how it can be used to develop safer and more effective opioid analgesics. Finally, more studies are needed to evaluate the safety and efficacy of oxymorphone-6-spirohydantoin in humans.
Méthodes De Synthèse
Oxymorphone-6-spirohydantoin is synthesized by reacting oxymorphone with isatin in the presence of a base. The reaction yields a mixture of isomers, which can be separated using chromatography. The final product is obtained after recrystallization from a suitable solvent. This synthesis method has been optimized to produce high yields of pure oxymorphone-6-spirohydantoin.
Applications De Recherche Scientifique
Oxymorphone-6-spirohydantoin has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have analgesic properties that are comparable to traditional opioids, but with a unique mechanism of action. This compound has also been studied for its potential as an antidepressant, anticonvulsant, and neuroprotective agent. Additionally, oxymorphone-6-spirohydantoin has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
123016-74-0 |
|---|---|
Nom du produit |
Oxymorphone-6-spirohydantoin |
Formule moléculaire |
C19H21N3O5 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(7aR)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C19H21N3O5/c1-22-7-6-17-12-9-2-3-10(23)13(12)27-14(17)18(15(24)20-16(25)21-18)4-5-19(17,26)11(22)8-9/h2-3,11,14,23,26H,4-8H2,1H3,(H2,20,21,24,25)/t11?,14-,17?,18?,19?/m1/s1 |
Clé InChI |
HWFHCCZUFOUIIK-ADNPRLSESA-N |
SMILES isomérique |
CN1CCC23[C@@H]4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
SMILES canonique |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
Synonymes |
oxymorphone-6 alpha-spirohydantoin oxymorphone-6-spirohydantoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




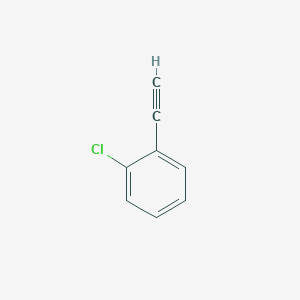


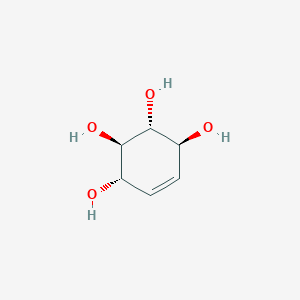
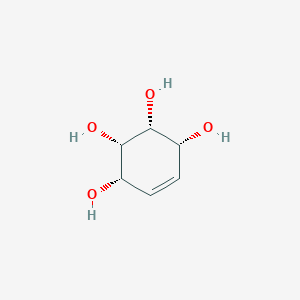

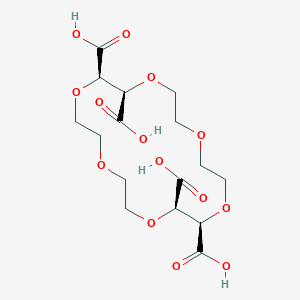
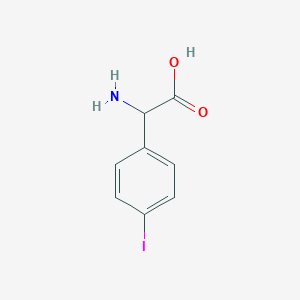
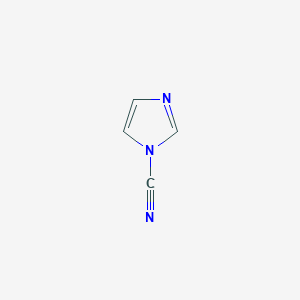
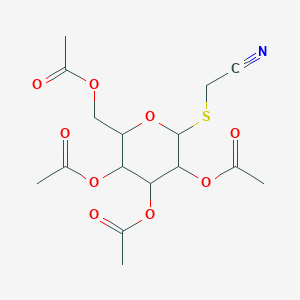
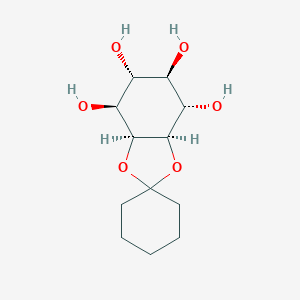
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
